4,7-Dibromo-2-decyl-1H-benzimidazole

Description

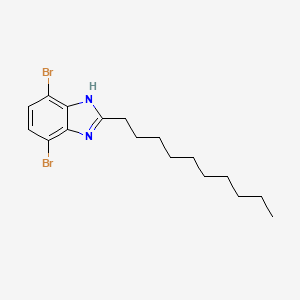

4,7-Dibromo-2-decyl-1H-benzimidazole is a halogenated benzimidazole derivative characterized by bromine substituents at the 4- and 7-positions and a decyl alkyl chain at the 2-position of the benzimidazole core. Benzimidazoles are heterocyclic compounds with broad applications in medicinal chemistry, materials science, and catalysis due to their aromatic stability, tunable electronic properties, and capacity for hydrogen bonding.

Properties

CAS No. |

373365-04-9 |

|---|---|

Molecular Formula |

C17H24Br2N2 |

Molecular Weight |

416.2 g/mol |

IUPAC Name |

4,7-dibromo-2-decyl-1H-benzimidazole |

InChI |

InChI=1S/C17H24Br2N2/c1-2-3-4-5-6-7-8-9-10-15-20-16-13(18)11-12-14(19)17(16)21-15/h11-12H,2-10H2,1H3,(H,20,21) |

InChI Key |

GFMZOCGPFFMPFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1=NC2=C(C=CC(=C2N1)Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4,7-dibromo-2-decyl-1H-benzimidazole with benzimidazole derivatives sharing halogenation patterns, substituent types, or synthetic routes. Key differences in substituents, physicochemical properties, and reactivity are highlighted.

Key Observations :

- Alkyl vs. Aryl Substituents : The decyl chain in the target compound may reduce crystallinity compared to phenyl or heteroaromatic analogs (e.g., 3a, 3b), complicating purification. However, alkyl chains enhance solubility in organic solvents .

- Halogenation : Bromine at 4,7-positions is conserved across analogs, enabling similar reactivity in cross-coupling or nucleophilic substitution reactions.

Spectroscopic and Mass Spectral Data

Key Observations :

- NMR Shifts : Aromatic protons in brominated benzimidazoles (e.g., 11i, 11j) resonate between δ 6.5–7.6 ppm, while NH protons (if present) appear downfield (δ ~9–10 ppm) .

- Mass Spectra : Bromine isotopes (m/z ~79/81) dominate fragmentation patterns, as seen in 11i and 11j .

Functional Group Impact on Reactivity

- Decyl Chain (Lipophilicity) : The long alkyl chain may enhance membrane permeability in biological applications or phase compatibility in polymer synthesis, unlike phenyl or dioxin-containing analogs .

- Bromine vs. Chlorine/Trifluoromethyl : Bromine’s higher polarizability compared to Cl or CF₃ increases electrophilicity, favoring Suzuki-Miyaura couplings over nucleophilic aromatic substitution .

Q & A

Basic Research Questions

Q. What is the standard synthetic protocol for 4,7-Dibromo-2-decyl-1H-benzimidazole, and how can reaction conditions be tailored for reproducibility?

- Methodology : The compound is synthesized via condensation of 3,6-dibromobenzene-1,2-diamine with a decyl aldehyde derivative under acidic catalysis. Key steps include:

- Refluxing in ethanol with p-toluenesulfonic acid (PTSA) as a catalyst (typically 12–24 hours at 100°C).

- Purification via column chromatography using ethyl acetate/hexane (1:1) to isolate the product .

- Substituting the aldehyde (e.g., phenyl, ferrocenyl) alters steric and electronic properties, requiring adjustments in solvent polarity or catalyst loading .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H NMR : Confirm substitution patterns and purity. For example, aromatic protons appear at δ 7.21 (s, 2H) in CDCl₃, while the NH proton is typically broad (δ ~9.85) .

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+1]⁺ peaks for related compounds range from 229–493 m/z) .

- IR Spectroscopy : Identify functional groups (e.g., C=N stretches at ~1670 cm⁻¹) .

Q. How can purification challenges caused by the decyl substituent be addressed?

- Methodology : The long alkyl chain increases hydrophobicity, complicating solubility. Strategies include:

- Gradient column chromatography with increasing ethyl acetate in hexane to improve separation .

- Recrystallization in ethanol/water mixtures to remove polar impurities .

Advanced Research Questions

Q. How can factorial design optimize reaction yields for this compound synthesis?

- Methodology : Employ a 2³ factorial design to test variables:

- Factors : Catalyst concentration (PTSA), reaction time, and solvent ratio (ethanol/water).

- Response : Yield (%) and purity (HPLC).

- Example: A study on benzimidazole derivatives found that increasing catalyst loading from 5% to 10% improved yields by 15% while extending reaction time beyond 18 hours led to side products .

Q. How should researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR peaks)?

- Methodology :

- Step 1 : Verify purity via TLC or HPLC. Impurities from incomplete aldehyde condensation are common .

- Step 2 : Compare with computational predictions (e.g., DFT-calculated NMR shifts using Gaussian) or NIST reference data .

- Step 3 : Explore alternative solvents (DMSO-d₆ vs. CDCl₃) to resolve peak broadening caused by hydrogen bonding .

Q. What is the role of the decyl substituent in modulating electronic properties for electrochromic applications?

- Methodology :

- Solubility : The decyl chain enhances solubility in non-polar solvents, critical for polymer film formation .

- Electronic Effects : Alkyl groups donate electron density via induction, stabilizing the benzimidazole’s HOMO level. Compare cyclic voltammetry (CV) data with phenyl- or thienyl-substituted analogs to quantify redox potential shifts (~0.2–0.5 V differences) .

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

- Methodology :

- DFT Calculations : Model Suzuki-Miyaura coupling using Pd(PPh₃)₄. Calculate activation barriers for bromine substitution at C4 vs. C7 (often differing by <5 kcal/mol due to steric effects from the decyl group) .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., toluene vs. DMF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.